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Compound of Interest

Compound Name: Fmoc-L-Cyclopropylglycine

Cat. No.: B036260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-L-Cyclopropylglycine, a

key building block in modern peptide chemistry. Its unique cyclopropyl moiety offers the ability

to introduce conformational constraints into peptides, enhancing their biological activity and

stability. This guide covers its fundamental properties, detailed experimental protocols for its

use in solid-phase peptide synthesis (SPPS), and a logical workflow for its incorporation into

target peptide sequences.

Core Properties of Fmoc-L-Cyclopropylglycine
Fmoc-L-Cyclopropylglycine is an amino acid derivative where the amino group is protected

by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is stable under various

conditions but can be readily removed by a base, making it ideal for the iterative process of

SPPS.
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Property Value

CAS Number 1212257-18-5

Molecular Formula C₂₀H₁₉NO₄

Molecular Weight 337.37 g/mol

Appearance White powder

Purity Typically ≥97%

Storage 0-8°C

The Role of Fmoc-L-Cyclopropylglycine in Drug
Discovery
The incorporation of non-natural amino acids like L-Cyclopropylglycine into peptide sequences

is a critical strategy in medicinal chemistry. The cyclopropyl group introduces steric hindrance

and conformational rigidity. This can lead to:

Enhanced Receptor Binding: By locking the peptide backbone into a specific conformation

that is favorable for receptor interaction.

Increased Proteolytic Stability: The unnatural side chain can hinder the approach of

proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

Improved Pharmacokinetic Properties: The unique structure can influence properties such as

solubility and membrane permeability.

Fmoc-L-Cyclopropylglycine is particularly valuable in the synthesis of constrained peptides

and peptidomimetics, which are of significant interest in the development of enzyme inhibitors

and modulators of protein-protein interactions.

Experimental Protocol: Incorporation of Fmoc-L-
Cyclopropylglycine via Fmoc-SPPS
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The following is a detailed, representative protocol for the manual solid-phase synthesis of a

peptide containing L-Cyclopropylglycine. This protocol is based on standard Fmoc chemistry.

Materials and Reagents:

Fmoc-L-Cyclopropylglycine

Other required Fmoc-protected amino acids

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade

Piperidine

Diisopropylethylamine (DIPEA)

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DIC (N,N'-

Diisopropylcarbodiimide) and OxymaPure®.

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%

H₂O)

Cold diethyl ether

Solid-phase synthesis vessel

Procedure:

Resin Swelling:

Place the desired amount of resin in the synthesis vessel.

Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle

agitation.
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Drain the DMF.

Fmoc Deprotection (for the first amino acid if using a pre-loaded resin, or for subsequent

cycles):

Add a 20% (v/v) solution of piperidine in DMF to the resin.

Agitate for 3 minutes and drain.

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure

complete removal of the Fmoc group.[1]

Drain the solution.

Washing:

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the

dibenzofulvene-piperidine adduct.[1]

Amino Acid Coupling (Incorporation of Fmoc-L-Cyclopropylglycine):

In a separate vial, dissolve Fmoc-L-Cyclopropylglycine (3-5 equivalents relative to the

resin loading) and the coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents each) in DMF.

Add DIPEA (6-10 equivalents) to activate the amino acid. The solution will typically turn

yellow.

Immediately add the activated amino acid solution to the resin.

Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling can

be monitored using a colorimetric test (e.g., Kaiser test).

Washing:

Drain the coupling solution.

Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Chain Elongation:
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Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Final Fmoc Deprotection:

After the final amino acid has been coupled, perform a final deprotection step as described

in step 2.

Wash the resin thoroughly with DMF, followed by DCM, and then dry the resin under

vacuum.

Cleavage and Deprotection of Side Chains:

Add the cleavage cocktail to the dry peptide-resin in a fume hood.

Agitate the mixture at room temperature for 2-3 hours.

Filter the resin and collect the filtrate containing the cleaved peptide.

Peptide Precipitation and Purification:

Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube

containing cold diethyl ether.

Centrifuge the mixture to pellet the peptide.

Decant the ether, wash the peptide pellet with fresh cold ether, and centrifuge again.

Repeat this washing step.

Dry the final peptide pellet under vacuum.

The crude peptide can then be purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Workflow for Peptide Synthesis Incorporating Fmoc-
L-Cyclopropylglycine
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis and the

key stages involved in incorporating Fmoc-L-Cyclopropylglycine.
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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing L-

Cyclopropylglycine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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